N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxynaphthalene-1-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxynaphthalene-1-carboxamide is a complex organic compound that features a benzoxazole moiety, a chlorophenyl group, and a methoxynaphthalene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxynaphthalene-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzoxazole core, which can be synthesized from 2-aminophenol and a suitable aldehyde or ketone under acidic conditions . The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base . The final step involves the formation of the carboxamide linkage, which can be achieved through the reaction of the benzoxazole derivative with a methoxynaphthalene carboxylic acid derivative under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxynaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxynaphthalene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with various enzymes or receptors, potentially inhibiting their activity . The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the methoxynaphthalene carboxamide structure can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-1,3-benzothiazol-2-amine
- 5-chloro-2,1,3-benzothiadiazol-4-amine
- 5-methyl-2,1,3-benzothiadiazol-4-amine
Uniqueness
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxynaphthalene-1-carboxamide is unique due to its combination of a benzoxazole core with a methoxynaphthalene carboxamide structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C25H17ClN2O3 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C25H17ClN2O3/c1-30-22-12-10-15-6-2-3-7-17(15)23(22)24(29)27-16-11-13-21-20(14-16)28-25(31-21)18-8-4-5-9-19(18)26/h2-14H,1H3,(H,27,29) |
InChI Key |
OVVAEPSQOYKIAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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